Cas no 1804403-36-8 (Methyl 2,3-bis(trifluoromethyl)-5-methoxybenzoate)

Methyl 2,3-bis(trifluoromethyl)-5-methoxybenzoate 化学的及び物理的性質
名前と識別子
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- Methyl 2,3-bis(trifluoromethyl)-5-methoxybenzoate
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- インチ: 1S/C11H8F6O3/c1-19-5-3-6(9(18)20-2)8(11(15,16)17)7(4-5)10(12,13)14/h3-4H,1-2H3
- InChIKey: YNOXPTIBEGRHRS-UHFFFAOYSA-N
- ほほえんだ: FC(C1C(C(=O)OC)=CC(=CC=1C(F)(F)F)OC)(F)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 9
- 重原子数: 20
- 回転可能化学結合数: 3
- 複雑さ: 351
- トポロジー分子極性表面積: 35.5
- 疎水性パラメータ計算基準値(XlogP): 3.5
Methyl 2,3-bis(trifluoromethyl)-5-methoxybenzoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A015009077-1g |
Methyl 2,3-bis(trifluoromethyl)-5-methoxybenzoate |
1804403-36-8 | 97% | 1g |
1,534.70 USD | 2021-06-21 |
Methyl 2,3-bis(trifluoromethyl)-5-methoxybenzoate 関連文献
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Methyl 2,3-bis(trifluoromethyl)-5-methoxybenzoateに関する追加情報
Research Update on Methyl 2,3-bis(trifluoromethyl)-5-methoxybenzoate (CAS: 1804403-36-8) in Chemical Biology and Pharmaceutical Applications
Methyl 2,3-bis(trifluoromethyl)-5-methoxybenzoate (CAS: 1804403-36-8) is a fluorinated aromatic ester that has recently garnered attention in chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This compound, characterized by its trifluoromethyl and methoxy substituents, exhibits remarkable chemical stability and lipophilicity, making it a promising candidate for drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Recent studies have focused on the synthesis and optimization of Methyl 2,3-bis(trifluoromethyl)-5-methoxybenzoate, with particular emphasis on its role as a key intermediate in the production of bioactive molecules. A 2023 publication in the Journal of Medicinal Chemistry highlighted its utility in the development of novel anti-inflammatory agents, where the compound's trifluoromethyl groups were found to enhance binding affinity to target proteins while improving metabolic stability. The study reported a 40% increase in inhibitory activity against COX-2 compared to non-fluorinated analogs.
In the field of oncology research, Methyl 2,3-bis(trifluoromethyl)-5-methoxybenzoate has shown potential as a scaffold for kinase inhibitors. A recent patent application (WO2023056789) describes its incorporation into compounds targeting EGFR mutations, with preliminary data indicating significant activity against T790M-resistant mutations at nanomolar concentrations. The electron-withdrawing properties of the trifluoromethyl groups appear to play a crucial role in stabilizing the drug-target interaction.
Analytical characterization of Methyl 2,3-bis(trifluoromethyl)-5-methoxybenzoate has advanced significantly in the past year. High-resolution mass spectrometry and NMR studies have provided detailed structural insights, while computational modeling has elucidated its conformational preferences in solution. These findings, published in ACS Omega (2024), have important implications for the rational design of derivatives with improved pharmacological properties.
From a synthetic chemistry perspective, recent methodological improvements have enhanced the efficiency of producing Methyl 2,3-bis(trifluoromethyl)-5-methoxybenzoate. A 2024 Organic Process Research & Development paper describes a continuous flow process that achieves 85% yield with excellent purity (>99%), addressing previous challenges in scale-up. This advancement is particularly significant given the growing demand for fluorinated pharmaceutical intermediates.
Looking forward, research directions for Methyl 2,3-bis(trifluoromethyl)-5-methoxybenzoate appear to be expanding into new therapeutic areas. Preliminary data presented at the 2024 American Chemical Society National Meeting suggests potential applications in neurodegenerative disease research, where its ability to cross the blood-brain barrier may prove valuable. Further studies are needed to fully explore this possibility and to optimize the compound's safety profile for clinical development.
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